molecular formula C11H15ClO2S B069959 4-Tert-amylbenzenesulfonyl chloride CAS No. 169677-20-7

4-Tert-amylbenzenesulfonyl chloride

Cat. No.: B069959
CAS No.: 169677-20-7
M. Wt: 246.75 g/mol
InChI Key: WLBQFZZPRWQTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-amylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C11H15ClO2S and its molecular weight is 246.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis and Oxidation Reactions :

    • (Işci et al., 2014) explored the use of 4-tert-Butylbenzenesulfonamide as a substituent in iron phthalocyanine for potential oxidation catalysts. This phthalocyanine showed remarkable stability under oxidative conditions.
  • Chemical Activation for Biological Applications :

    • (Chang et al., 1992) discussed the activation of hydroxyl groups in polymeric carriers using 4-fluorobenzenesulfonyl chloride, highlighting its effectiveness in attaching biological substances to solid supports.
  • Analytical Chemistry and Derivatization :

    • (Higashi et al., 2006) studied a method for detecting estrogens in biological fluids using liquid chromatography combined with derivatization, where 4-nitrobenzenesulfonyl chloride was found to be particularly effective.
  • Chemical Equilibria in Liquid Phases :

    • (Verevkin et al., 2009) investigated the chemical equilibrium of tert-amylbenzenes in chloroaluminate ionic liquids, providing insights into the enthalpies of isomerization and transalkylation reactions.
  • Solid-Phase Synthesis :

    • (Fülöpová & Soural, 2015) reviewed the use of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, as key intermediates in chemical transformations.
  • Electrochemical Oxidative Coupling :

    • (Sheykhan et al., 2017) presented an environmentally benign approach for coupling tert-amines to afford arenesulfonyl hydrazides and chlorides using electrochemical oxidation.
  • Pharmaceutical Applications :

    • (Abbasi et al., 2015) described the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, demonstrating their potent antibacterial properties.

Safety and Hazards

“4-Tert-amylbenzenesulfonyl chloride” is a chemical compound that should be handled with care. It is not intended for human or veterinary use. According to a safety data sheet for a similar compound, benzenesulfonyl chloride, it causes severe skin burns and eye damage . It is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if it comes into contact with skin .

Properties

IUPAC Name

4-(2-methylbutan-2-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBQFZZPRWQTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624308
Record name 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169677-20-7
Record name 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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